molecular formula C25H31N3O7 B12748118 2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate CAS No. 119265-75-7

2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate

Cat. No.: B12748118
CAS No.: 119265-75-7
M. Wt: 485.5 g/mol
InChI Key: QHXOVYPRDORCOF-UHFFFAOYSA-N
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Description

2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to an indole moiety, with additional functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate typically involves multi-step organic reactions. The process begins with the preparation of the benzamide and indole intermediates, which are then coupled through a series of reactions involving amination, hydroxylation, and oxalate formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols

Scientific Research Applications

2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent due to its interaction with biological targets.

    Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide
  • 2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide hydrochloride

Uniqueness

Compared to similar compounds, 2-(3-((1,1-Dimethylpropyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate exhibits unique properties due to the presence of the oxalate group. This group can enhance the compound’s solubility, stability, and reactivity, making it more suitable for certain applications in research and industry.

Properties

CAS No.

119265-75-7

Molecular Formula

C25H31N3O7

Molecular Weight

485.5 g/mol

IUPAC Name

2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid

InChI

InChI=1S/C23H29N3O3.C2H2O4/c1-4-23(2,3)25-14-16(27)15-29-21-11-6-5-8-18(21)22(28)26-20-10-7-9-19-17(20)12-13-24-19;3-1(4)2(5)6/h5-13,16,24-25,27H,4,14-15H2,1-3H3,(H,26,28);(H,3,4)(H,5,6)

InChI Key

QHXOVYPRDORCOF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3)O.C(=O)(C(=O)O)O

Origin of Product

United States

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